![molecular formula C20H16N4O2S B2501779 (E)-3-((4-ethylphenyl)amino)-2-(4-(3-nitrophenyl)thiazol-2-yl)acrylonitrile CAS No. 476676-97-8](/img/structure/B2501779.png)
(E)-3-((4-ethylphenyl)amino)-2-(4-(3-nitrophenyl)thiazol-2-yl)acrylonitrile
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Description
(E)-3-((4-ethylphenyl)amino)-2-(4-(3-nitrophenyl)thiazol-2-yl)acrylonitrile, commonly known as ENTA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. ENTA belongs to the family of acrylonitriles and has a molecular weight of 401.47 g/mol.
Scientific Research Applications
For instance, the reactivity of 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5-one (DCNP) and its derivatives, which are structurally similar to the mentioned compound, highlights their value as building blocks for synthesizing a wide array of heterocyclic compounds. These include pyrazolo-imidazoles, thiazoles, spiropyridines, spiropyrroles, spiropyrans, and others. The unique reactivity of such compounds offers mild reaction conditions for generating versatile dyes and heterocyclic compounds from various precursors including amines, α-aminocarboxylic acids, phenols, malononitriles, and azacrown ethers. This versatility and the continuous emergence of innovative transformations suggest a broad potential application in the synthesis of complex organic compounds (Gomaa & Ali, 2020).
Application in Synthesis of Derivatives
The compound's structure is conducive to chemical manipulations, making it a potential candidate for the synthesis of various derivatives. The literature indicates a significant interest in derivatives of azoles, including thiazoles, due to their chemical and biological properties. For instance, 4-phosphorylated 1,3-azoles (oxazoles, thiazoles, selenazoles, imidazoles) have been extensively studied for their synthesis methods, chemical properties, and biological activities. These compounds are part of many simple and complex natural molecules and synthetic drugs, characterized by diverse activities including insectoacaricidal, anti-blastic, sugar-lowering, anti-exudative, antihypertensive, and neurodegenerative. The systematic study of such derivatives reveals the potential of the compound for synthesizing important classes of organic compounds, offering avenues for pharmacological and biochemical research (Abdurakhmanova et al., 2018).
Role in Environmental Chemistry and Biochemistry
Compounds containing nitrophenyl groups, like the one mentioned, play a significant role in environmental chemistry. Nitrophenols, for instance, are important atmospheric components with both direct emissions and secondary formation processes. Understanding the atmospheric behavior of nitrophenols, including their formation, transformation, and sinks, is crucial for atmospheric chemistry and environmental impact assessments. The compound , with a nitrophenyl group, could potentially be involved in similar atmospheric processes, warranting further studies in environmental chemistry and atmospheric sciences (Harrison et al., 2005).
Applications in Industrial Chemistry
The compound's structural features also suggest potential applications in industrial chemistry. Acrylonitrile, a component of the compound, is an essential monomer used widely in various industries, especially in polymer synthesis. Understanding the chemistry and safety of acrylonitrile and its derivatives is fundamental, considering their broad industrial applications and potential health impacts. Insights into the chemical properties, formation mechanisms, and safety measures of acrylonitrile and its derivatives can inform industrial practices and safety protocols, ensuring efficient and safe use in industrial applications (Friedman, 2003).
properties
IUPAC Name |
(E)-3-(4-ethylanilino)-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O2S/c1-2-14-6-8-17(9-7-14)22-12-16(11-21)20-23-19(13-27-20)15-4-3-5-18(10-15)24(25)26/h3-10,12-13,22H,2H2,1H3/b16-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KARIOKLBHIXWGV-FOWTUZBSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC=C(C#N)C2=NC(=CS2)C3=CC(=CC=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)N/C=C(\C#N)/C2=NC(=CS2)C3=CC(=CC=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-((4-ethylphenyl)amino)-2-(4-(3-nitrophenyl)thiazol-2-yl)acrylonitrile |
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